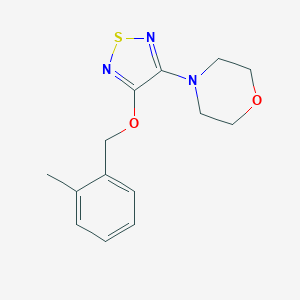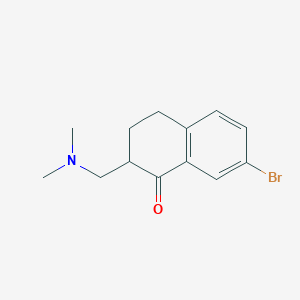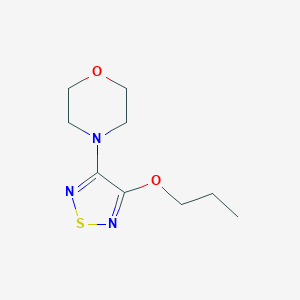
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether is a chemical compound that has been the subject of scientific research due to its potential application in various fields. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether in lab experiments is its ability to selectively inhibit specific enzymes and proteins that are involved in cancer cell growth and proliferation. This allows for the development of more targeted and effective cancer treatments. However, one limitation of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for the compound.
将来の方向性
There are several future directions for the study of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cancer cell growth and proliferation. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the compound's potential use in the treatment of other diseases such as inflammatory diseases and infections.
合成法
The synthesis of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the reaction of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl chloride with 2-methylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-100°C for a period of 8-12 hours. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been studied for its potential application in various fields. The compound has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
4-[4-[(2-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-2-3-5-12(11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3 |
InChIキー |
LECIKYSXEFIOFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)